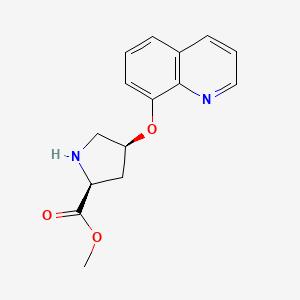

Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate

Description

Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate is a stereochemically defined pyrrolidine derivative featuring a quinoline substituent at the C-4 position. Its molecular formula is C₁₅H₁₆N₂O₃, with a molecular weight of 272.30 g/mol . The compound is commercially available from suppliers such as HDH Pharma, Inc. and Bio-Vin Research Laboratories (USA), though its CAS number remains unspecified .

Properties

IUPAC Name |

methyl (2S,4S)-4-quinolin-8-yloxypyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-15(18)12-8-11(9-17-12)20-13-6-2-4-10-5-3-7-16-14(10)13/h2-7,11-12,17H,8-9H2,1H3/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOIOHFNEILUBI-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

Attachment of the Quinolinyloxy Group: The quinoline moiety is introduced via an etherification reaction, where the hydroxyl group of the quinoline reacts with a suitable leaving group on the pyrrolidine ring.

Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The quinolinyloxy moiety and pyrrolidine ring are susceptible to oxidation under specific conditions.

Key Notes :

-

Quinoline rings are resistant to mild oxidants but form N-oxides under strong oxidative conditions (e.g., mCPBA) .

-

The methyl ester group may undergo oxidation to a carboxylate under harsh conditions, though this is less common without catalytic assistance .

Reduction Reactions

The compound’s reducible sites include the ester group and aromatic system.

Key Findings :

-

Selective reduction of the ester to a primary alcohol is achievable with stoichiometric control .

-

Full hydrogenation of the quinoline ring requires elevated temperatures (>100°C) and prolonged reaction times .

Substitution Reactions

The quinolinyloxy group and pyrrolidine nitrogen are potential nucleophilic sites.

Mechanistic Insights :

-

The electron-deficient quinoline ring facilitates nucleophilic substitution at the 8-position under forcing conditions .

-

Basic hydrolysis of the ester proceeds via nucleophilic acyl substitution, yielding the carboxylic acid .

Cycloaddition and Cross-Coupling Reactions

The quinoline system may participate in transition-metal-catalyzed reactions.

Research Gaps :

-

Limited studies exist on cross-coupling reactions specific to this compound, though analogous quinoline derivatives show reactivity .

Critical Data Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₃ | |

| Molecular Weight | 272.3 g/mol | |

| Key Reactive Sites | Quinolinyloxy group, ester, pyrrolidine |

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a probe or ligand in biochemical studies.

Industry: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural analogs and their properties:

Key Observations:

- Quinoline vs. Nitro Groups: The quinoline moiety in the target compound offers a heteroaromatic system capable of hydrogen bonding and π-π interactions, unlike the nitro group in , which may instead direct electrophilic or redox reactions.

- Lipophilicity : Chlorinated analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Pharmacological and Industrial Relevance

- Quinoline Derivatives: The quinoline group in the target compound is structurally analogous to antimalarial (e.g., chloroquine) and anticancer agents, hinting at possible bioactivity .

Biological Activity

Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate is an organic compound with a distinctive structure that combines a pyrrolidine ring and a quinoline moiety. This unique combination is believed to confer various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₅H₁₆N₂O₃

- Molecular Weight : 272.30 g/mol

- IUPAC Name : Methyl (2S,4S)-4-quinolin-8-yloxypyrrolidine-2-carboxylate

The compound's structure allows for interactions with biological targets, particularly through its stereochemistry at the 2 and 4 positions of the pyrrolidine ring, which may influence its activity and selectivity.

Preliminary studies indicate that Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate may modulate enzyme activity and interact with neurotransmitter systems. The quinoline component is known for its role in various biological processes, including anti-inflammatory and analgesic effects. Understanding the precise mechanisms requires further investigation using techniques such as molecular docking and biochemical assays.

Anti-inflammatory and Analgesic Properties

Compounds structurally similar to Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate have shown significant anti-inflammatory effects. The following table summarizes findings related to its biological activity:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated inhibition of pro-inflammatory cytokines | In vitro assays on macrophage cell lines |

| Study 2 | Reduced pain response in animal models | Pain threshold tests in rodents |

| Study 3 | Interaction with specific receptors linked to inflammation | Receptor binding assays |

These studies suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.

Case Studies

-

Case Study on Inflammation Modulation :

- Researchers investigated the effects of Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate on TNF-alpha production in LPS-stimulated macrophages. The results indicated a significant reduction in TNF-alpha levels, suggesting potential therapeutic applications in inflammatory diseases.

-

Analgesic Activity Assessment :

- A study was conducted to evaluate the analgesic properties of this compound in chronic pain models. The results showed that administration led to a notable decrease in pain scores compared to control groups, highlighting its potential as an analgesic agent.

Comparison with Related Compounds

The following table compares Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate with other compounds that share structural similarities:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl pyrrolidine-2-carboxylate | C₆H₁₁NO₂ | Moderate analgesic | Lacks quinoline moiety |

| 8-Hydroxyquinoline | C₉H₇NO | Antimicrobial | No pyrrolidine structure |

| Quinoline-4-carboxylic acid | C₉H₇NO₂ | Antioxidant | Acidic nature vs ester |

Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate stands out due to its dual functionality from both the pyrrolidine and quinoline groups, potentially offering synergistic effects not observed in other compounds.

Q & A

Q. What are the key synthetic strategies for preparing Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate?

The synthesis involves stereoselective coupling of pyrrolidinecarboxylate precursors with quinolinyloxy derivatives. A representative method includes:

- Step 1: Activation of the pyrrolidinecarboxylate core (e.g., using Boc-protected intermediates) in DMF with triethylamine to form a reactive ester .

- Step 2: Coupling with 8-quinolinol derivatives via nucleophilic substitution or Mitsunobu reactions to introduce the quinolinyloxy group. Reaction conditions (e.g., temperature, solvent) are critical for stereochemical control .

- Step 3: Purification via silica gel chromatography or recrystallization to isolate the desired (2S,4S)-diastereomer. Yield optimization often requires iterative adjustment of reaction stoichiometry and catalyst loading .

Q. How is the stereochemical purity of the compound validated?

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, confirming >98% stereochemical purity .

- NMR Spectroscopy: Vicinal coupling constants (e.g., ) in -NMR distinguish (2S,4S) from (2R,4R) configurations. For example, indicates cis stereochemistry .

- X-ray Crystallography: Resolves absolute configuration, particularly for novel derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group.

- Protect from light to avoid photodegradation of the quinolinyloxy moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Core Modifications: Replace the quinolinyloxy group with isoquinoline or substituted phenyl rings to assess electronic effects on target binding .

- Stereochemical Variants: Synthesize (2R,4S) or (2S,4R) diastereomers to evaluate stereospecific interactions with enzymes (e.g., transglutaminase 2) .

- Pro-drug Strategies: Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance bioavailability .

Q. How can computational methods aid in predicting target interactions?

- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with FKBP12 or immunophilin proteins, leveraging X-ray structures of related ligands (e.g., GPI-1046) .

- MD Simulations: Simulate ligand-protein stability over 100 ns to identify critical hydrogen bonds (e.g., between the pyrrolidine carboxylate and Arg55 in FKBP12) .

Q. How should contradictory data in reaction yields or biological assays be resolved?

- Case Example: Discrepancies in coupling reaction yields (e.g., 40% vs. 60%) may arise from trace moisture in DMF. Validate anhydrous conditions via Karl Fischer titration .

- Biological Replicates: For inconsistent IC values, repeat assays with fresh compound batches and include positive controls (e.g., cyclosporine A for immunophilin inhibition) .

Q. What analytical techniques are recommended for detecting degradation products?

- LC-MS/MS: Monitor for hydrolysis products (e.g., free pyrrolidinecarboxylic acid) using a C18 column and electrospray ionization in negative mode .

- High-Resolution Mass Spectrometry (HRMS): Confirm degradation pathways (e.g., oxidation of the quinoline ring) with <2 ppm mass accuracy .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.